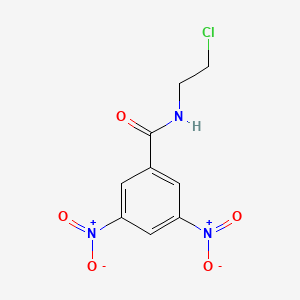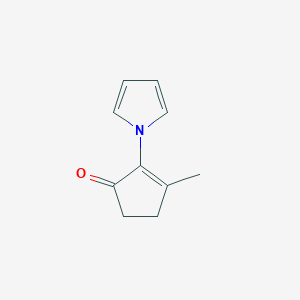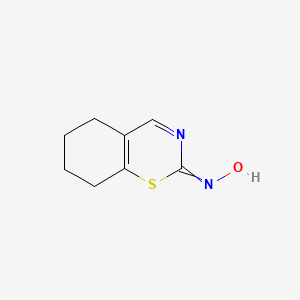![molecular formula C10H12N4O2 B14420485 6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 80944-68-9](/img/structure/B14420485.png)
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminoethyl group attached to a dihydrophthalazine dione core, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves the nucleophilic substitution of a tosylate precursor with an amine. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process can be summarized as follows:
Preparation of Tosylate Precursor: The starting material, often a dihydrophthalazine derivative, is reacted with p-toluenesulfonyl chloride to form the tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Methylethylenediamine: Shares a similar aminoethyl group but differs in its overall structure.
Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups and is used in different contexts.
Uniqueness
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
80944-68-9 |
|---|---|
分子式 |
C10H12N4O2 |
分子量 |
220.23 g/mol |
IUPAC名 |
6-(2-aminoethylamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C10H12N4O2/c11-3-4-12-6-1-2-7-8(5-6)10(16)14-13-9(7)15/h1-2,5,12H,3-4,11H2,(H,13,15)(H,14,16) |
InChIキー |
NHUVYJJAKMDJAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1NCCN)C(=O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)

![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)

![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)



![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)

